molecular formula C11H10N2 B2363932 1H-Indole-7-acetonitrile, 1-methyl- CAS No. 84548-95-8

1H-Indole-7-acetonitrile, 1-methyl-

Cat. No. B2363932
CAS RN: 84548-95-8
M. Wt: 170.215
InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
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Description

1H-Indole-7-acetonitrile, 1-methyl- is a chemical compound that belongs to the family of indole derivatives. It shares some similarities with 7-Methylindole, which is a mildly toxic off-white crystalline organic compound with the chemical formula C9H9N .

Scientific Research Applications

Indole as a Building Block in Cycloaddition Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole is used in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .
  • Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .
  • Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

  • Scientific Field : Pharmacology .
  • Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
  • Methods of Application : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
  • Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Indoles in Multicomponent Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are efficient ways to create complex molecules from simple starting materials .
  • Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .
  • Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology .
  • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo models .
  • Results or Outcomes : The research has shown promising results, with many indole derivatives exhibiting significant biological activities .

Indole in the Synthesis of Diverse Heterocyclic Frameworks

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .
  • Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .
  • Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Indole in Multicomponent Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
  • Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .
  • Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

properties

IUPAC Name

2-(1-methylindol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOKJNELSFVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-7-acetonitrile, 1-methyl-

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